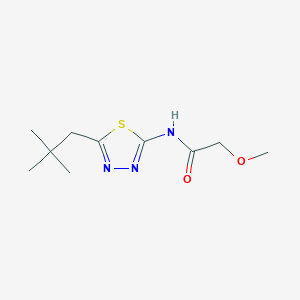
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea can block the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This can help to reduce inflammation and other autoimmune responses.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, joint damage, and skin lesions. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the signaling pathways of cytokine receptors and the role of JAK3 in autoimmune diseases. However, one limitation is that it is not specific to JAK3 and can also inhibit other JAK family members. This can lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for research on 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea. One direction is to further study its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more specific JAK3 inhibitors that can avoid off-target effects and potential toxicity. Additionally, there is a need to better understand the long-term safety and efficacy of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea in clinical use.
Synthesis Methods
The synthesis of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea involves a multi-step process that starts with the reaction of cyclopentylamine and thiourea to form 1-cyclopentylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 1-cyclopentyl-3-(4-chlorobenzenesulfonyl)thiourea. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to form 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea.
Scientific Research Applications
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in psoriasis, where it has been shown to improve skin lesions and reduce inflammation.
properties
Product Name |
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
|---|---|
Molecular Formula |
C12H17N3O2S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O2S2/c13-19(16,17)11-7-5-10(6-8-11)15-12(18)14-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,16,17)(H2,14,15,18) |
InChI Key |
LYTBEYNTLUDTIL-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
